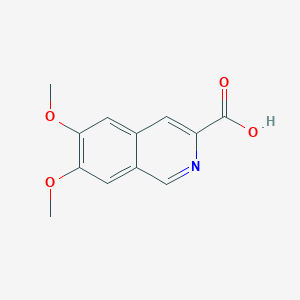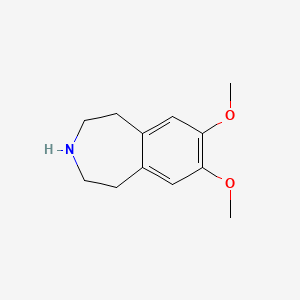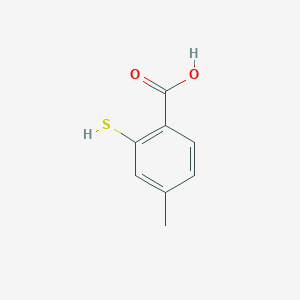![molecular formula C16H24N2O3S B8801314 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1)](/img/structure/B8801314.png)
1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Diazabicyclo[540]undec-7-ene, compound with p-toluenesulfonic acid (1:1) is a chemical compound known for its unique structure and properties It is a derivative of pyrimido[1,2-a]azepine, a bicyclic compound that has been studied for various applications in chemistry and biology
Vorbereitungsmethoden
The synthesis of 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1) typically involves the reaction of pyrimido[1,2-a]azepine with 4-methylbenzenesulfonic acid. This reaction can be carried out under various conditions, but it often requires heating to facilitate the formation of the desired product . Industrial production methods may involve more complex procedures to ensure high yield and purity, including the use of advanced purification techniques.
Analyse Chemischer Reaktionen
1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1) involves its interaction with specific molecular targets. It is known to interact with adrenoceptor subtypes, which play a role in various physiological processes. The compound’s effects are mediated through these interactions, influencing pathways involved in inflammation and other pathophysiological conditions .
Vergleich Mit ähnlichen Verbindungen
1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1) can be compared with other similar compounds, such as:
1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU): Another bicyclic compound with similar structural features.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Known for its use in the synthesis of ionic liquids.
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepinium ion: Used in the production of ionic liquids with various anions.
These compounds share structural similarities but differ in their specific applications and chemical behavior, highlighting the uniqueness of 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1).
Eigenschaften
Molekularformel |
C16H24N2O3S |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2.C7H8O3S/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
VAIAHWBLSPENDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC2=NCCCN2CC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]-N-nitrosoaniline](/img/structure/B8801247.png)
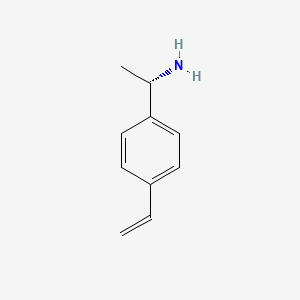
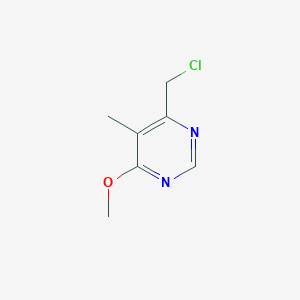
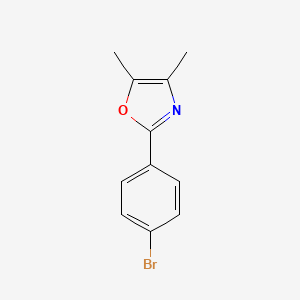
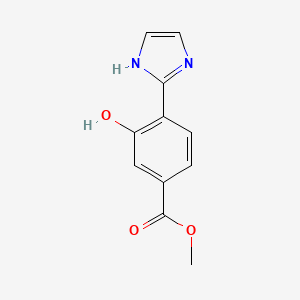
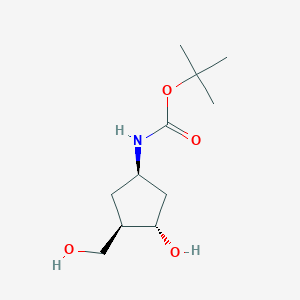
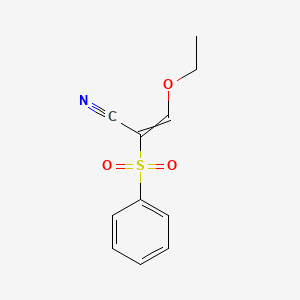

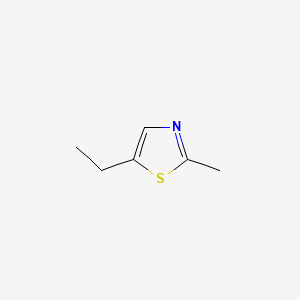
![(S)-Benzyl 2-(N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B8801312.png)
